InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 . The molecular weight of this compound is 138.1671 .
2-Ethyl-3-methoxypyrazine is an organic compound classified as a pyrazine derivative, characterized by its distinct aroma and flavor profile. It is widely recognized for its contribution to the sensory characteristics of various foods and beverages, particularly in wines. This compound is part of a broader class of pyrazines, which are nitrogen-containing heterocycles known for their diverse applications in the food industry, especially as flavoring agents.
2-Ethyl-3-methoxypyrazine is naturally occurring in several plants and is particularly noted for its presence in grapes, where it contributes to the characteristic aroma of certain wines. The compound can be classified as a methoxypyrazine, which refers to a subset of pyrazines that contain a methoxy group (-OCH₃) attached to the pyrazine ring. Its chemical formula is with a molecular weight of approximately 138.17 g/mol.
The synthesis of 2-ethyl-3-methoxypyrazine can be achieved through various methods, including:
In one specific method, the reaction conditions are adjusted to favor the formation of 2-ethyl-3-methoxypyrazine by controlling temperature and reactant ratios. For example, using a molar ratio of α,β-dicarbonyl compounds to diamines can significantly influence the yield and purity of the final product.
The molecular structure of 2-ethyl-3-methoxypyrazine features a six-membered pyrazine ring with two nitrogen atoms at opposite positions. The ethyl group and methoxy group are attached at positions 2 and 3, respectively.
2-Ethyl-3-methoxypyrazine can participate in various chemical reactions typical for pyrazines:
The reactivity of 2-ethyl-3-methoxypyrazine can be influenced by solvent choice, temperature, and the presence of catalysts which facilitate or hinder specific pathways.
The specific binding affinities and interaction dynamics with olfactory receptors are complex and require further empirical studies for detailed elucidation.
2-Ethyl-3-methoxypyrazine finds extensive use in:
Pyrazines represent a class of nitrogen-containing heterocyclic volatile compounds critically responsible for characteristic aromas in thermally processed and fermented foods. With exceptionally low odor thresholds (often in the parts-per-trillion range), they exert profound sensory impacts at minute concentrations. Approximately 700 kg of alkylpyrazines are used annually as flavoring agents in the US alone, with an average intake estimated at 37 mg/kg/year [2]. These compounds are indispensable in defining the sensory profiles of key food categories:
Table 1: Sensory Significance of Key Pyrazines in Foods [2] [6]
| Compound | Sensory Descriptor | Food Matrices | Typical Concentration |
|---|---|---|---|
| 2-Ethyl-3-methoxypyrazine | Raw potato, earthy | Potatoes, wines, roasted nuts | ng/kg–µg/kg levels |
| 2-Isobutyl-3-methoxypyrazine (IBMP) | Bell pepper, pea | Sauvignon Blanc wines, bell peppers | 1–30 ng/L in wine |
| 2,5-Dimethylpyrazine | Roasted cocoa, nutty | Chocolate, coffee, baked goods | 10⁻⁵–10⁻⁴ g/L in cocoa |
2-Ethyl-3-methoxypyrazine (EMP; CAS# 25680-58-4) is distinguished by its potent "raw potato" and "freshly dug soil" aroma profile, detectable at concentrations as low as 0.01 μg/kg in oil matrices [5] [7]. Its occurrence and influence span diverse systems:
Table 2: Occurrence and Functional Role of 2-Ethyl-3-methoxypyrazine in Food Matrices [2] [5] [6]
| Food Matrix | Role of EMP | Factors Influencing EMP Levels |
|---|---|---|
| Potatoes (raw/processed) | Key odorant; "raw potato" character | Enzymatic biosynthesis; thermal degradation |
| Wines (esp. red varieties) | Earthy nuance; off-flavor if excessive | VvOMT expression; vineyard light exposure |
| Roasted nuts/coffee | Enhances earthy/nutty depth | Maillard reaction parameters; roasting time |
| Dehydrated potato products | Flavor enhancer | Reaction of amino acids during processing |
Despite advances, critical knowledge gaps impede precise control of EMP in flavor systems:
Table 3: Key Research Challenges in 2-Ethyl-3-methoxypyrazine Flavor Science [2] [3] [6]
| Research Gap | Current Limitation | Emerging Approach |
|---|---|---|
| Biosynthetic pathway elucidation | Unknown enzymes for pyrazine ring formation | Gene knockout studies in model plants |
| Trace analysis in complex matrices | Co-elution with interferents in GC-MS | GC×GC coupled with high-resolution MS |
| O-Demethylase characterization | No enzymes identified for EMP degradation | Microbial screening for demethylase activity |
| Sensory synergy quantification | Lack of predictive models for EMP interactions | Olfactometry-guided recombination studies |
Compound List:
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